3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine
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Overview
Description
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and various reaction conditions. For instance, the synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine involves deprotection of phthalimide and acetyl groups from a precursor compound . Similarly, the preparation of (R)-1-(1H-indol-3-yl)propan-2-amines is achieved through a five-step sequence, including a modified Nef reaction and condensation with (R)-(+)-2-methyl-2-propanesulfinamids, followed by desulfonation . These methods highlight the intricate procedures required to synthesize specific indole derivatives, which may be adapted for the synthesis of "3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine".
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized using various analytical techniques such as high-resolution mass spectrometry, NMR, and IR spectroscopy . These techniques provide detailed information about the molecular framework, including the arrangement of atoms and the presence of functional groups. The structure of "3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine" would likely be elucidated using similar methods, allowing for a comprehensive understanding of its molecular conformation.
Chemical Reactions Analysis
Indole derivatives can participate in a variety of chemical reactions. For example, 3-(aminomethylene)-3H-indoles can react with electrophiles to form substituted indolium salts, which can be hydrolyzed to yield substituted indolecarbaldehydes . Additionally, they can react with active methylene compounds to produce condensation products . These reactions demonstrate the reactivity of indole derivatives and provide a basis for predicting the chemical behavior of "3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine".
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. For instance, the stability of 3-(aminomethylene)-3H-indoles varies with the nature of the substituent, with some forming stable colorless prisms and others readily polymerizing . The solubility, melting point, and reactivity of "3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine" would be determined by its specific functional groups and overall molecular architecture.
Scientific Research Applications
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Pharmaceutical Research
- Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology .
- The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Indoles, both natural and synthetic, show various biologically vital properties .
- The investigation of novel methods of synthesis have attracted the attention of the chemical community .
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Organic Chemistry
- New (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .
- The structure of the newly synthesized compounds was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy and mass-spectrometry .
- The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .
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Anti-Inflammatory Research
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Alkaloid Synthesis
- Indoles are a significant heterocyclic system in natural products and drugs . They are found in proteins in the form of amino acids, such as tryptophan .
- They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .
- The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .
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Chemical Synthesis
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Pharmacological Research
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Medicinal Chemistry
- Indole derivatives are prevalent moieties present in selected alkaloids .
- They are important types of molecules and natural products and play a main role in cell biology .
- The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
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Material Science
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Biochemistry
Safety And Hazards
The compound has been classified as dangerous, with hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
3-(2,3-dihydroindol-1-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-5H,3,6-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUUORGEWIRLJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424334 |
Source
|
Record name | 3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine | |
CAS RN |
61123-70-4 |
Source
|
Record name | 3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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